4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one
Description
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is a complex organic compound with a unique structure that includes a hydroxy group, phenyl rings, and an oxazinone ring
Properties
IUPAC Name |
4-hydroxy-5-phenyl-2-(2-phenylethynyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-16(14-9-5-2-6-10-14)18(21)22-15(19-17)12-11-13-7-3-1-4-8-13/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVFQHUHVDYTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C(C(=O)O2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Coupling for Ethynyl Group Introduction
The phenylethynyl moiety at the C2 position of the oxazinone ring is typically introduced via palladium-catalyzed Sonogashira coupling. This method involves reacting a halogenated oxazinone precursor (e.g., 2-bromo-4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one) with phenylacetylene in the presence of a palladium catalyst. A representative protocol employs palladium(II) acetate (5 mol%), copper(I) iodide (10 mol%), and triphenylphosphine (10 mol%) in a triethylamine/dimethylformamide (3:1 v/v) solvent system at 80°C for 12 hours. The reaction proceeds via oxidative addition of the palladium catalyst to the brominated oxazinone, followed by transmetallation with the copper-acetylide intermediate (Figure 1).
Key Optimization Parameters :
- Temperature : Elevated temperatures (>70°C) enhance reaction rates but risk decomposition of the oxazinone core.
- Ligand Selection : Bulky phosphine ligands (e.g., tri-tert-butylphosphine) improve catalytic efficiency but increase costs.
- Solvent Polarity : Polar aprotic solvents like DMF stabilize intermediates, achieving yields up to 78%.
Microwave-Assisted Solid-Phase Synthesis
Solid Support Functionalization
Microwave-assisted synthesis on Wang resin enables rapid cyclization and purification. The resin-bound precursor, 4-hydroxy-5-phenyl-6H-1,3-oxazin-6-one , is functionalized at the C2 position via a two-step protocol:
- Acylation : Treating the resin with bromoacetyl bromide (1.2 equiv) in dichloromethane (DCM) at 0°C for 1 hour.
- Coupling : Reacting the brominated intermediate with phenylacetylene under Sonogashira conditions (Section 1.1) using microwave irradiation (100°C, 150 W, 20 minutes).
Advantages :
- Reduced Reaction Time : Microwave irradiation shortens coupling steps from hours to minutes.
- Automated Purification : Solid-phase synthesis simplifies isolation via filtration, yielding 85–90% purity without chromatography.
Malonyl Chloride-Based Cyclocondensation
One-Pot Ring Closure
A scalable route involves cyclocondensation of N-phenylmalonamide with phenylacetylene derivatives. Malonyl chloride (1.5 equiv) reacts with aniline in anhydrous tetrahydrofuran (THF) at −20°C, followed by slow addition of phenylacetylene magnesium bromide (Grignard reagent). The intermediate undergoes spontaneous cyclization upon warming to room temperature, forming the oxazinone ring.
Reaction Mechanism :
- Nucleophilic Attack : The Grignard reagent attacks the electrophilic carbonyl of malonyl chloride.
- Ring Closure : Intramolecular esterification eliminates HCl, forming the 1,3-oxazin-6-one scaffold.
Yield Considerations :
- Excess malonyl chloride (≥1.5 equiv) drives the reaction to completion (yield: 65–72%).
- Anhydrous conditions prevent hydrolysis of the malonyl intermediate.
Cyclocondensation with Acetic Anhydride
Acid-Catalyzed Dehydration
A classical approach uses acetic anhydride as both solvent and dehydrating agent. 4-Hydroxy-5-phenyl-2-carboxy-6H-1,3-oxazin-6-one is heated with phenylacetylene (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (PTSA) at 120°C for 6 hours. The carboxylic acid group at C2 undergoes dehydration, forming the ethynyl linkage.
Limitations :
- Byproduct Formation : Competing esterification reduces yields to 50–60%.
- High Temperatures : Prolonged heating degrades the oxazinone ring.
Characterization and Analytical Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention time = 12.3 minutes.
Chemical Reactions Analysis
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides, leading to the formation of ethers or esters.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a hydroxy group, phenyl rings, and an oxazinone ring. Its molecular formula is , with a molecular weight of approximately 253.30 g/mol. The structural complexity allows it to serve as a versatile building block in organic synthesis.
Chemistry
In the field of chemistry, 4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is utilized as:
- Building Block : It serves as a precursor for synthesizing more complex molecules.
- Reagent : It participates in various organic reactions due to its reactive functional groups.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Used to introduce new functional groups onto the molecule. |
| Cyclization | Forms cyclic compounds through intramolecular reactions. |
| Coupling Reactions | Engages in cross-coupling reactions to form biaryl compounds. |
Biology
Research has indicated that this compound may exhibit various biological activities:
- Antimicrobial Properties : Studies have shown potential effectiveness against certain bacteria and fungi. Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus .
- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation. Case Study : In vitro studies reported in Cancer Research indicated that the compound could induce apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent .
Medicine
The medical applications of this compound are under exploration:
- Therapeutic Agent : Ongoing research focuses on its efficacy in treating various diseases, including cancer and infectious diseases. Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets, modulating their activity through binding interactions facilitated by its hydroxy and phenyl groups .
Industry
In industrial applications, this compound plays a role in:
- Production of Specialty Chemicals : It is used to create materials with unique properties for use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl rings play a crucial role in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one can be compared with other similar compounds, such as:
4-Hydroxy-5-phenyl-2-pyridone: This compound has a similar structure but lacks the oxazinone ring, leading to different chemical properties and applications.
4-Hydroxy-5-phenyl-2-pyrimidinone: Another similar compound with a pyrimidinone ring instead of an oxazinone ring, resulting in distinct reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Biological Activity
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one (CAS No. 1438463-77-4) is a synthetic compound that belongs to the oxazine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The chemical formula for this compound is with a molecular weight of 303.31 g/mol. The structure features a hydroxyl group and a phenylethynyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1438463-77-4 |
| Molecular Formula | C19H13NO3 |
| Molecular Weight | 303.31 g/mol |
| Structure | Structure |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, the presence of hydroxyl groups can enhance radical scavenging activity. Studies have shown that related oxazine derivatives can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been explored for its inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This property suggests potential applications in skin whitening and treatment of hyperpigmentation disorders.
Case Study: Tyrosinase Inhibition
A study evaluated the inhibitory effects of various oxazine derivatives on mushroom tyrosinase. The findings indicated that certain derivatives exhibited IC50 values significantly lower than those of standard inhibitors like kojic acid, suggesting strong inhibitory potency. For example:
| Compound | IC50 (μM) |
|---|---|
| 4-Hydroxy derivative | 16.78 ± 0.57 |
| Kojic Acid | 40.42 ± 3.70 |
This data highlights the promising potential of this compound in dermatological applications.
Antimicrobial Activity
Preliminary studies suggest that compounds within this class may exhibit antimicrobial properties against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Compounds with similar scaffolds have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Conclusion and Future Directions
The biological activity of this compound presents a promising area for further research. Its potential applications in antioxidant defense, enzyme inhibition, antimicrobial activity, and anti-inflammatory effects warrant additional studies to fully elucidate its mechanisms and therapeutic applications.
Future research should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To understand the detailed biochemical pathways influenced by this compound.
- Formulation Development : To explore its incorporation into pharmaceutical or cosmetic products.
By advancing our understanding of this compound's biological activities, we can better harness its potential in therapeutic contexts.
Q & A
Basic: What are the methodological approaches for synthesizing 4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one?
Answer:
Two primary synthetic routes are reported for structurally related 6H-1,3-oxazin-6-ones:
- Base-promoted [3 + 3] cyclization : Cyclopropenones react with amides in the presence of bases like KCO (THF, 60°C), forming the oxazinone core. This method is efficient for introducing aryl and alkynyl substituents .
- Triethylamine-mediated cyclization : Cyclopropenones and α-halogenated hydroxamates undergo cyclization under mild conditions (room temperature, THF) to yield polysubstituted derivatives. This method achieves moderate-to-high yields (55–88%) and allows precise control over substituent placement .
For the target compound, the phenylethynyl group can be introduced via radical-mediated addition-cyclization-aromatization mechanisms, as demonstrated in phenylethynyl radical reactions with conjugated dienes .
Basic: What spectroscopic and analytical techniques are used to characterize this compound?
Answer:
Standard characterization includes:
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent integration (e.g., phenyl vs. phenylethynyl groups) .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in crystalline forms, critical for validating computational models .
- IR and LC-MS : IR identifies carbonyl (C=O) and hydroxyl (O-H) stretches, while LC-MS verifies molecular weight and purity .
Discrepancies between NMR and X-ray data (e.g., tautomerism) require iterative refinement of experimental conditions and computational simulations .
Advanced: How can reaction conditions be optimized to improve synthetic yield and regioselectivity?
Answer:
Key strategies include:
- Catalyst screening : Base strength (e.g., KCO vs. NaH) influences cyclization efficiency. Weak bases favor milder conditions but may require longer reaction times .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance cyclopropenone reactivity, while DMF improves solubility of bulky intermediates .
- Temperature control : Higher temperatures (60–80°C) accelerate cyclization but risk side reactions (e.g., alkynyl group decomposition). Low-temperature protocols (0–25°C) preserve sensitive substituents .
Regioselectivity is tuned by modifying substituent electronic profiles. For example, electron-withdrawing groups on the cyclopropenone direct phenylethynyl addition to specific carbons .
Advanced: How to resolve contradictions between experimental data and computational models during structural elucidation?
Answer:
Contradictions often arise from:
- Dynamic effects : NMR may average tautomeric forms, whereas X-ray captures static configurations. Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate dynamic behavior to reconcile discrepancies .
- Crystal packing distortions : X-ray structures may show non-equilibrium geometries. Compare multiple crystal forms or use solid-state NMR to validate .
- Paramagnetic impurities : EPR spectroscopy identifies radical species that distort NMR spectra. Purification via column chromatography or recrystallization mitigates this .
Advanced: What strategies are employed to study the biological activity of this compound, given structural similarities to antibacterial oxazinones?
Answer:
While direct studies on this compound are limited, analogous 6H-1,2-oxazin-6-ones show antibacterial activity via DHFR inhibition (MIC: 3.125–200 μg mL) . Methodological insights include:
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like DHFR. Compound 1 (a structural analog) outperformed Trimethoprim in silico .
- Structure-activity relationships (SAR) : Modifying the phenylethynyl group’s steric bulk and electronic profile can enhance membrane permeability. In vitro assays against Gram-positive MRSA and E. coli validate predictions .
- Toxicity screening : In silico ADMET profiles and in vitro cytotoxicity assays (e.g., MTT) ensure selectivity for bacterial targets .
Advanced: How does the phenylethynyl substituent influence the compound’s reactivity and stability?
Answer:
The phenylethynyl group:
- Enhances electron-deficient character : Stabilizes the oxazinone core via conjugation, reducing hydrolysis susceptibility. IR and C NMR track carbonyl stabilization .
- Introduces steric hindrance : Limits rotational freedom, as shown by X-ray torsional angles. This hinders aggregation in biological systems, improving bioavailability .
- Participates in radical pathways : Under UV light or thermal stress, the alkynyl bond undergoes homolytic cleavage, forming reactive intermediates. EPR spectroscopy monitors radical generation .
Advanced: What computational methods are used to predict the compound’s physicochemical properties?
Answer:
- DFT calculations : Gaussian09 or ORCA software optimizes geometries and calculates HOMO-LUMO gaps, polarizability, and dipole moments. These correlate with solubility and reactivity .
- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water, DMSO) predict aggregation tendencies and membrane permeability .
- QSAR models : Train models using datasets of oxazinone derivatives to predict logP, pKa, and binding affinities. Validation via experimental LC-MS and HPLC ensures accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
